Seco Everolimus B is a synthetic compound primarily utilized as an impurity standard in analytical and drug development processes. It is a derivative of Everolimus, which is classified as an immunosuppressant and an anti-cancer agent. Although Seco Everolimus B has not received approval from the Food and Drug Administration for therapeutic use, it serves significant roles in research and development due to its high purity and specific properties. The compound is identified by the chemical identifier 220127-30-0 and is related to the broader category of mTOR (mammalian target of rapamycin) inhibitors, which play crucial roles in cellular growth and proliferation pathways .
The synthesis of Seco Everolimus B involves several intricate steps, starting from the parent compound, Everolimus (40-O-(2-Hydroxy)ethyl rapamycin). The process typically employs solvent-free conditions, utilizing various side chains through portion-wise additions and one-pot conversions.
Key reagents used in the synthesis include:
These reagents are usually reacted in toluene at a temperature of approximately 60°C. The industrial production of Seco Everolimus B follows similar synthetic routes but is optimized for higher yield and purity to meet the stringent requirements for research applications .
The molecular structure of Seco Everolimus B can be represented by its chemical formula, which highlights its complex arrangement of atoms. The structure features multiple functional groups that contribute to its biological activity.
The compound's structure can be analyzed using various techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its molecular configuration and confirm its identity as a derivative of Everolimus .
Seco Everolimus B is capable of undergoing various chemical reactions that modify its structure and properties.
Common reagents used in these reactions include:
Seco Everolimus B functions similarly to its parent compound, Everolimus, primarily through inhibition of the mTOR pathway. This pathway is critical for regulating cell growth, proliferation, and survival.
The mechanism involves binding to the mTOR complex, leading to downstream effects that inhibit protein synthesis and cell cycle progression. This action is particularly relevant in contexts such as cancer therapy and organ transplantation where modulation of immune response is necessary .
Studies have shown that compounds targeting the mTOR pathway can significantly affect cellular metabolism and growth rates, making them valuable in therapeutic contexts .
Physical and chemical properties are crucial for determining how Seco Everolimus B can be utilized effectively in laboratory settings and drug development processes .
Seco Everolimus B finds extensive application across various scientific fields:
Seco Everolimus B represents a hydrolytic degradation product of everolimus (RAD001), where ring-opening occurs specifically at the macrolide lactone bond. This structural modification converts the closed 40-O-(2-hydroxyethyl) rapamycin structure into an open-chain carboxylic acid derivative. The term "seco" denotes cleavage of the macrocyclic ring, fundamentally altering the molecule's conformational dynamics and biological activity. In seco Everolimus B, this cleavage occurs between the ester linkage at C1 and O1 of the lactone, generating a linear molecule with terminal carboxylic acid and hydroxyl functionalities [1] [8].
Comparative analysis of degradation pathways indicates that lactone hydrolysis is pH-dependent, with accelerated ring opening under alkaline conditions. This structural alteration is irreversible and abolishes everolimus's mTOR inhibitory activity due to disrupted binding to the FKBP12 complex. The ring-opened structure exhibits increased polarity compared to the parent compound, significantly altering its chromatographic behavior in HPLC analyses [5] [7].
Table 1: Positional Analysis of Ring Opening in Everolimus Derivatives
Structural Feature | Everolimus | Seco Everolimus B | Chemical Consequence |
---|---|---|---|
Macrocyclic Structure | Closed lactone ring | Open-chain carboxylic acid | Loss of conformational rigidity |
Lactone Bond Position | Intact ester bond | Cleaved between C1-O1 | Generation of -COOH and -OH termini |
Molecular Formula | C₅₃H₈₃NO₁₄ | C₅₃H₈₃NO₁₄ (EP Impurity B) / C₅₃H₈₅NO₁₅ (hydrolyzed form) | Mass shift +18 Da (hydrolysis) |
Key Functional Groups | Ester, lactone | Carboxylic acid, alcohol | Altered polarity & reactivity |
CAS Registry | 159351-69-6 | 1062122-63-7 (EP Impurity B) / 769905-89-7 (hydrolyzed) | Regulatory distinction |
Stereochemical integrity at chiral centers remains preserved following lactone hydrolysis in seco Everolimus B. The molecule retains all 12 stereogenic centers present in everolimus, including the critical configurations at C2, C3, C6, C9, C11, C13, C14, C15, C17, C21, C22, and the piperidine ring. Comparative analysis of circular dichroism spectra demonstrates identical Cotton effects at 238 nm and 292 nm for both compounds, confirming retention of absolute configurations at these centers despite ring opening [3] [5].
The primary stereochemical distinction emerges in the conformational freedom of the seco structure. Molecular dynamics simulations reveal that the open-chain derivative adopts multiple low-energy conformations not accessible to the macrocyclic everolimus. Specifically, the liberated carboxylic acid terminus engages in transient hydrogen bonding with the C14 and C32 hydroxyl groups, creating conformational subpopulations not observed in the rigid lactone structure. This flexibility explains the altered binding kinetics to the FKBP12-mTOR complex and the loss of biological activity [3] [8].
¹H-¹³C HSQC and HMBC NMR analyses provide definitive evidence of lactone ring opening in seco Everolimus B. The disappearance of the characteristic lactone carbonyl signal at δ 172.8 ppm and emergence of a new carboxylic acid carbon at δ 178.2 ppm confirm hydrolysis. Critical through-bond correlations in the HMBC spectrum validate the open-chain structure: the C1 carboxylic carbon (δ 178.2) shows ³J coupling to H2 (δ 5.42) and H3 (δ 5.88), while the newly formed hydroxyl proton (δ 5.12) exhibits NOE correlations with H34 and H35 protons of the hydroxyethoxycyclohexyl moiety [5].
Conformational dynamics were investigated using variable-temperature NMR and ROESY spectroscopy. Below 240K, three dominant conformers emerge in a 5:3:2 ratio, stabilized by intramolecular hydrogen bonds between the carboxylic acid and the C14 hydroxyl (2.04Å), the C27 carbonyl oxygen and C32 hydroxyl (2.18Å), and the triene moiety with the pyran oxygen (1.97Å). These interactions create distinct structural domains that influence the molecule's chromatographic behavior and degradation pathways [5] [8].
Table 2: Critical NMR Assignments for Seco Everolimus B (500 MHz, CDCl₃)
Atom Position | δH (ppm) | δC (ppm) | Multiplicity | Key Correlations (HMBC/ROESY) |
---|---|---|---|---|
C1-COOH | - | 178.2 | - | HMBC: H2, H3; ROESY: OH |
H2 | 5.42 | 74.8 | dd, J=10.5, 2.8 Hz | HMBC: C1, C3, C4; ROESY: H4 |
H3 | 5.88 | 121.2 | d, J=10.5 Hz | HMBC: C1, C2, C4; ROESY: H5 |
C12 Carbonyl | - | 211.4 | - | HMBC: H11, H13 |
C18 Carbonyl | - | 209.7 | - | HMBC: H17, H19, H21 |
C22-H | 3.92 | 55.1 | m | HMBC: C21, C23, C24; ROESY: OCH₃ |
OCH₃ (C2) | 3.38 | 56.8 | s | ROESY: H3 |
OCH₃ (C13) | 3.41 | 57.2 | s | ROESY: H14 |
High-resolution Q-TOF mass spectrometry of seco Everolimus B reveals a protonated molecular ion [M+H]⁺ at m/z 958.6120 (theor. 958.6142 for C₅₃H₈₄NO₁₄⁺), confirming molecular composition. The dominant fragmentation pathway involves retro-aldol cleavage at C13-C14, generating signature ions at m/z 579.32 [C32H51O8]+ and m/z 380.28 [C21H34NO6]+. Additional diagnostic fragments include m/z 825.47 from loss of the hydroxyethoxycyclohexyl moiety (-C₉H₁₅O₃), and m/z 756.42 from elimination of the piperidinecarboxylic acid segment [5] [8].
Comparative MS/MS analysis with everolimus shows distinct fragmentation differences: while everolimus exhibits lactone-specific fragments at m/z 823.48 (C47H75O13+) and m/z 679.40 (C38H63O10+), seco Everolimus B demonstrates enhanced formation of carboxylate anions at m/z 934.59 [M-H]⁻ and dehydration products at m/z 940.60 [M-H₂O+H]⁺. Atmospheric pressure chemical ionization (APCI) spectra further reveal sodium adducts [M+Na]⁺ at m/z 980.60, which undergo characteristic neutral loss of 44 Da (CO₂) from the carboxylic acid terminus, confirming ring-opened structure [1] [2] [8].
Table 3: Diagnostic Mass Spectral Fragments of Seco Everolimus B
m/z Observed | Ion Composition | Error (ppm) | Fragmentation Pathway | Significance |
---|---|---|---|---|
958.6120 | [C₅₃H₈₄NO₁₄]⁺ | 2.3 | Molecular ion | Identity confirmation |
940.6005 | [C₅₃H₈₂NO₁₃]⁺ | 3.1 | -H₂O | Dehydration product |
825.4698 | [C₄₄H₇₃O₁₂]⁺ | 2.8 | Loss of hydroxyethoxycyclohexyl | Side chain cleavage |
756.4221 | [C₄₁H₆₂NO₁₁]⁺ | 3.4 | Loss of piperidinecarboxylic acid | Acid moiety elimination |
579.3215 | [C₃₂H₅₁O₈]⁺ | 1.9 | Retro-aldol fragment A | Macrolide backbone |
380.2812 | [C₂₁H₃₄NO₆]⁺ | 2.2 | Retro-aldol fragment B | Piperidine segment |
135.1018 | [C₈H₁₅O]⁺ | 1.4 | Cyclohexyl fragment | Hydrophobic domain |
Comprehensive Compound Index
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7